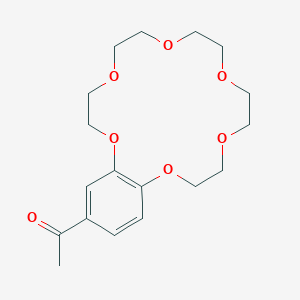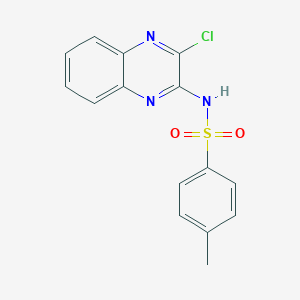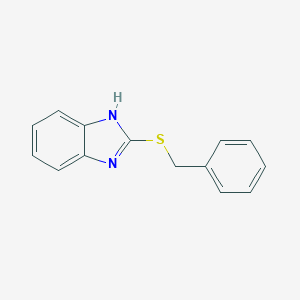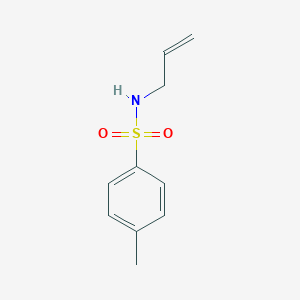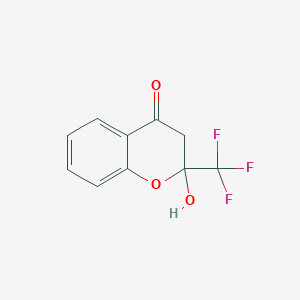
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one, commonly known as TFC, is a synthetic compound with a unique chemical structure. TFC belongs to the class of flavones and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of TFC is not fully understood, but it is believed to exert its therapeutic effects through various pathways. TFC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. TFC has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, TFC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
TFC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. TFC has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage. TFC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Additionally, TFC has been shown to modulate the expression of various proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
TFC has several advantages for lab experiments, including its relatively simple synthesis, cost-effectiveness, and broad therapeutic potential. However, TFC also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and delivery method when using TFC in lab experiments.
Orientations Futures
For the study of TFC include investigating its potential in combination with other therapeutic agents, exploring its potential as a dietary supplement, and further elucidating its mechanism of action.
Méthodes De Synthèse
TFC can be synthesized through several methods, including the condensation of 2-hydroxyacetophenone and trifluoromethylacetic anhydride, and the reaction of 2-hydroxyacetophenone with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst. The synthesis of TFC is relatively simple and cost-effective, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
TFC has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. TFC has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, TFC has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. TFC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
78605-60-4 |
|---|---|
Nom du produit |
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one |
Formule moléculaire |
C10H7F3O3 |
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
Clé InChI |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
SMILES canonique |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



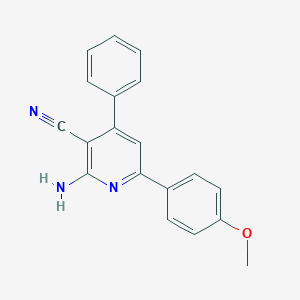

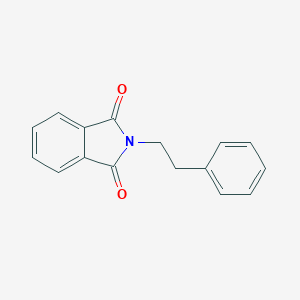
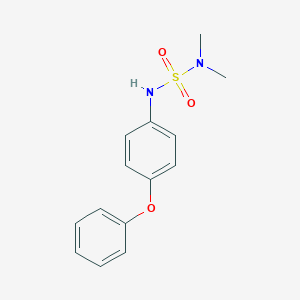
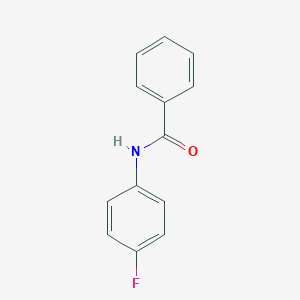
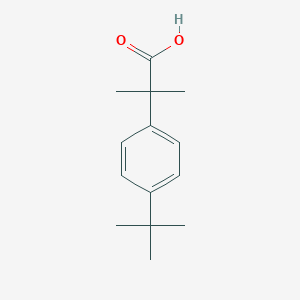

![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
